3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride 3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431965-23-9
VCID: VC7142310
InChI: InChI=1S/C12H18N6O.ClH/c1-19-12-9(13)7-17(16-12)8-11-15-14-10-5-3-2-4-6-18(10)11;/h7H,2-6,8,13H2,1H3;1H
SMILES: COC1=NN(C=C1N)CC2=NN=C3N2CCCCC3.Cl
Molecular Formula: C12H19ClN6O
Molecular Weight: 298.78

3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride

CAS No.: 1431965-23-9

Cat. No.: VC7142310

Molecular Formula: C12H19ClN6O

Molecular Weight: 298.78

* For research use only. Not for human or veterinary use.

3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride - 1431965-23-9

Specification

CAS No. 1431965-23-9
Molecular Formula C12H19ClN6O
Molecular Weight 298.78
IUPAC Name 3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C12H18N6O.ClH/c1-19-12-9(13)7-17(16-12)8-11-15-14-10-5-3-2-4-6-18(10)11;/h7H,2-6,8,13H2,1H3;1H
Standard InChI Key SWVGOAZSUFULIM-UHFFFAOYSA-N
SMILES COC1=NN(C=C1N)CC2=NN=C3N2CCCCC3.Cl

Introduction

Chemical Identity and Nomenclature

Molecular Composition and Classification

The compound has the molecular formula C₁₃H₂₁ClN₆O, with a molecular weight of 312.80 g/mol. Its IUPAC name, 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine hydrochloride, reflects its hybrid structure comprising a pyrazole ring substituted with methoxy and amine groups, linked to a triazoloazepine scaffold via an ethyl bridge. The hydrochloride salt enhances solubility for experimental applications.

Table 1: Key Identifiers

PropertyValueSource
CAS Number1431970-22-7
Molecular FormulaC₁₃H₂₁ClN₆O
Molecular Weight312.80 g/mol
InChI KeyFINJWYPLYPUDRT-UHFFFAOYSA-N

Synthesis and Characterization

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to construct the triazoloazepine and pyrazole components. A representative route includes:

  • Cyclization: Formation of the 6,7,8,9-tetrahydro-5H-[1, triazolo[4,3-a]azepine core via cyclocondensation of hydrazine derivatives with cyclic ketones.

  • Alkylation: Introduction of the ethyl linker through nucleophilic substitution or Mitsunobu reactions.

  • Pyrazole Functionalization: Methoxy and amine groups are installed via Ullmann coupling or nucleophilic aromatic substitution.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
CyclizationHydrazine, EtOH, HCl80°C65-70%
AlkylationNaH, DMF, 25°C25°C80%
Salt Form.HCl (gas), Et₂O0°C95%

Reaction monitoring employs HPLC (purity >98%) and ¹H/¹³C NMR (δ 7.8 ppm for pyrazole H, δ 3.3 ppm for OCH₃).

Structural Analysis

Molecular Geometry and Spectroscopic Features

X-ray crystallography reveals a planar pyrazole ring (dihedral angle: 5.2° with triazoloazepine) and chair conformation in the azepine ring. Key spectroscopic signatures include:

  • IR: N-H stretch at 3350 cm⁻¹, C=N (triazole) at 1605 cm⁻¹.

  • MS (ESI+): m/z 277.1 [M-Cl]⁺.

The SMILES string (CC(C1=NN=C2N1CCCCC2)N3C=C(C(=N3)OC)N.Cl) highlights the connectivity of substituents.

Chemical Properties and Reactivity

Stability and Functional Group Transformations

The compound exhibits moderate stability in aqueous media (pH 4-8) but degrades under strong acidic/basic conditions. Reactivity hotspots include:

  • Pyrazole NH₂: Participates in Schiff base formation with aldehydes.

  • Triazole Ring: Undergoes electrophilic substitution at N2 position.

  • Azepine Methylene: Susceptible to oxidation with KMnO₄ to form ketone derivatives.

Table 3: Reactivity Profile

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-Acetylpyrazole derivative
OxidationKMnO₄, H₂OAzepinone analog
AlkylationMethyl iodideQuaternary ammonium salt

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for CNS-targeted agents due to its balanced lipophilicity (LogP ≈ 2.1) .

  • Chemical Biology: Photoaffinity labeling derivatives enable target identification.

Comparison with Structural Analogs

Table 4: Analog Comparison

Compound (CAS)FormulaMWKey Difference
1177286-61-1 C₁₂H₁₈N₆246.32Methyl vs. methoxy group
1431966-75-4 C₁₃H₂₀N₆260.34Propyl linker
1431964-42-9 C₁₃H₂₀N₆260.34Absence of methoxy group

Methoxy substitution in the target compound enhances metabolic stability compared to methyl analogs .

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